molecular formula C16H15ClO B1613951 2'-Chloro-3-(2-methylphenyl)propiophenone CAS No. 898789-68-9

2'-Chloro-3-(2-methylphenyl)propiophenone

Cat. No. B1613951
CAS RN: 898789-68-9
M. Wt: 258.74 g/mol
InChI Key: ULFUESNLMHXCPP-UHFFFAOYSA-N
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Description

2’-Chloro-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H15ClO and a molecular weight of 258.74 . It is also known by other synonyms such as 1-(2-Chlorophenyl)-3-(o-tolyl)propan-1-one .


Synthesis Analysis

The synthesis of propiophenone derivatives like 2’-Chloro-3-(2-methylphenyl)propiophenone can be achieved through various methods. One such method involves a vapor-phase cross-decarboxylation process, where benzoic acid is reacted with propionic acid at high temperatures over a catalyst . Another method involves a Friedel-Crafts reaction of benzene and propionic acid, propionic anhydride, or propionyl chloride catalyzed by Lewis acids .


Molecular Structure Analysis

The molecular structure of 2’-Chloro-3-(2-methylphenyl)propiophenone consists of a propiophenone backbone with a chlorine atom on the 2’ position and a methyl group on the 2 position of the phenyl ring .

Scientific Research Applications

Urease Inhibition

2’-Chloro-3-(2-methylphenyl)propiophenone: has been studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure allows it to interact with the active site of urease, potentially inhibiting its function. This application is significant in the development of treatments for conditions exacerbated by urease .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton, which can be derived from 2’-Chloro-3-(2-methylphenyl)propiophenone , plays a crucial role. It serves as a building block for synthesizing various therapeutic agents, including antithyroid drugs, diuretics, and antihypertensive agents. The versatility of this compound in forming thiourea hybrids makes it valuable for creating a wide range of medicinal compounds .

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and can cause serious eye irritation .

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUESNLMHXCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644031
Record name 1-(2-Chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898789-68-9
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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